N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide)
Overview
Description
N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide), commonly known as PPN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including biomedical research and material science. PPN is a heterocyclic compound that contains nitrogen and carbon atoms arranged in a unique structure that gives it its distinctive properties.
Mechanism of Action
The mechanism of action of PPN is not fully understood, but it is believed to interact with cellular components such as DNA and enzymes. In cancer cells, PPN has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting the cell cycle. PPN has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
PPN has been found to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory properties, and antioxidant activity. In vitro studies have shown that PPN can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. PPN has also been found to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of PPN is its versatility in various fields of scientific research. Its unique structure and properties make it useful for applications in both biomedical research and material science. Another advantage is its relative ease of synthesis, which allows for large-scale production.
One limitation of PPN is its limited solubility in aqueous solutions, which may limit its applications in certain experiments. Another limitation is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research on PPN. In biomedical research, further studies are needed to fully understand its mechanism of action and potential applications in cancer therapy. In material science, PPN-based MOFs and COFs have shown promise in gas storage and separation, and further research is needed to optimize their properties for practical applications.
Conclusion
PPN is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and properties make it useful for applications in both biomedical research and material science. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
PPN has been found to have potential applications in various fields of scientific research. In biomedical research, PPN has been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems and as a molecular sensor for detecting metal ions.
In material science, PPN has been studied for its potential use as a building block for constructing functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). PPN-based MOFs have been found to have high surface areas and high gas storage capacities, making them useful for gas separation and storage.
properties
IUPAC Name |
N-[2-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]-4-phenylquinazolin-6-yl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H36N6O2/c63-55(45-23-11-19-35-13-7-9-21-43(35)45)57-41-29-31-49-47(33-41)51(37-15-3-1-4-16-37)61-53(59-49)39-25-27-40(28-26-39)54-60-50-32-30-42(34-48(50)52(62-54)38-17-5-2-6-18-38)58-56(64)46-24-12-20-36-14-8-10-22-44(36)46/h1-34H,(H,57,63)(H,58,64) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAHVIHUCUQEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)C7=NC8=C(C=C(C=C8)NC(=O)C9=CC=CC1=CC=CC=C19)C(=N7)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H36N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.